bifenoles
Biphenols, also known as diphenols or 4,4'-dihydroxydiphenyl, are a class of organic compounds characterized by two phenol functional groups attached to the same benzene ring through a para-para linkage. These compounds play a crucial role in various industrial applications due to their structural stability and reactivity.
Structurally, biphenols can be synthesized from the condensation reaction between phenol and phosgene or via hydrogenation of dichlorobenzene followed by acid-catalyzed hydrolysis. The primary uses of biphenols include their incorporation into epoxy resins for enhanced thermal and mechanical properties in electronics, automotive components, and construction materials. Additionally, they are employed as intermediates in the production of dyes, pesticides, and other chemical products.
Due to their aromatic nature, biphenols exhibit good resistance to oxidative degradation and solubility in organic solvents. The para-para configuration often results in stronger intermolecular interactions compared to ortho- or meta-linked biphenols, which can influence the physical properties of materials derived from these compounds.

Estructura | Nombre químico | CAS | MF |
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Phomalevone B | 1268118-83-7 | C30H26O10 |
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Orbiocrellone A | 2587480-09-7 | C32H26O14 |
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Paecilin A; Stereoisomer | 1432800-83-3 | C32H30O14 |
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Xylaromanone A; Atropisomer, 2-epimer, (8→8')-isomer | 1931951-37-9 | C32H30O14 |
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3-(1,3-Dihydro-4,6,7-trihydroxy-3-oxo-5-isobenzofuranyl)-2,4,5-trihydroxybenzoic acid; Me ester | 854044-76-1 | C16H12O10 |
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Caesappin B | 1622209-05-5 | C15H14O5 |
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Tibeticanol | 870150-60-0 | C28H22O8 |
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2,3',5',6-Tetrahydroxy-4,4'-biphenyldicarboxylic acid; 4-Et, 4'-Me ester | 854047-64-6 | C17H16O8 |
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6-[2-(2-Acetyl-3,5-dihydroxyphenyl)-3-hydroxybenzyl]-4-hydroxy-2H-pyran-2-one | 195052-21-2 | C20H16O7 |
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4,4'-Dihydroxybiphenyl | 92-88-6 | C12H10O2 |
Literatura relevante
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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